molecular formula C11H11FO B6617261 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one CAS No. 1539583-04-4

3-(4-fluoro-2-methylphenyl)cyclobutan-1-one

Cat. No.: B6617261
CAS No.: 1539583-04-4
M. Wt: 178.20 g/mol
InChI Key: NSFONMLBADDUCC-UHFFFAOYSA-N
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Description

. This compound is characterized by a cyclobutanone ring substituted with a 4-fluoro-2-methylphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-2-methylphenyl)cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-fluoro-2-methylphenyl)cyclobutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural properties make it useful in the design of biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. For instance, the compound may interact with enzymes or receptors, leading to changes in biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-trifluoromethylphenyl)cyclobutan-1-one: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.

    3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-one: Contains a methoxy group in addition to the fluorine atom.

Uniqueness

3-(4-fluoro-2-methylphenyl)cyclobutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(4-fluoro-2-methylphenyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c1-7-4-9(12)2-3-11(7)8-5-10(13)6-8/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFONMLBADDUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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